Methyl 6-(bromomethyl)-2-hydroxy-4-methoxy-3-methylbenzoate
Overview
Description
Methyl 6-(bromomethyl)-2-hydroxy-4-methoxy-3-methylbenzoate is an organic compound with a complex structure that includes a bromomethyl group, a hydroxy group, a methoxy group, and a methylbenzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(bromomethyl)-2-hydroxy-4-methoxy-3-methylbenzoate typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by esterification and methylation reactions. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The esterification can be achieved using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(bromomethyl)-2-hydroxy-4-methoxy-3-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone), and acidic conditions.
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether), and low temperatures.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Methyl 6-(bromomethyl)-2-hydroxy-4-methoxy-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-(bromomethyl)-2-hydroxy-4-methoxy-3-methylbenzoate depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the hydroxy and methoxy groups can participate in hydrogen bonding and other interactions. The ester group can undergo hydrolysis or reduction, leading to various functional derivatives.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(chloromethyl)-2-hydroxy-4-methoxy-3-methylbenzoate
- Methyl 6-(iodomethyl)-2-hydroxy-4-methoxy-3-methylbenzoate
- Methyl 6-(methyl)-2-hydroxy-4-methoxy-3-methylbenzoate
Uniqueness
Methyl 6-(bromomethyl)-2-hydroxy-4-methoxy-3-methylbenzoate is unique due to the presence of the bromomethyl group, which provides a versatile site for further chemical modifications. The combination of hydroxy, methoxy, and ester groups also offers multiple reactive sites, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 6-(bromomethyl)-2-hydroxy-4-methoxy-3-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-6-8(15-2)4-7(5-12)9(10(6)13)11(14)16-3/h4,13H,5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDIFVPWBPFFLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1O)C(=O)OC)CBr)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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